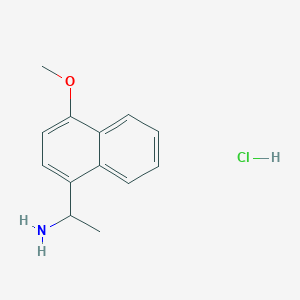

1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride

Description

Scope and Significance of 1-(4-Methoxy-naphthalen-1-yl)-ethylamine Hydrochloride in Chemical Research

1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride occupies a prominent position within the landscape of aromatic amine research due to its unique structural features and versatile chemical reactivity. The compound serves as a crucial building block in organic synthesis, enabling the construction of more complex molecular frameworks through its reactive amine functionality. Research investigations have demonstrated that this compound exhibits particularly interesting properties when employed in condensation reactions and coupling processes, making it valuable for synthetic chemists developing new methodologies. The methoxy substituent at the 4-position of the naphthalene ring system significantly influences the electronic properties of the molecule, enhancing its reactivity profile and enabling selective transformations that would be challenging to achieve with unsubstituted naphthalene derivatives.

The significance of this compound extends to its role in medicinal chemistry research, where structurally related naphthalene derivatives have shown promise in various therapeutic applications. The compound's ability to serve as a scaffold for drug development stems from the favorable pharmacophoric properties inherent in the naphthalene-amine framework. Primary aromatic amines, including those based on naphthalene systems, have found extensive applications in the pharmaceutical industry, particularly in the development of compounds targeting neurological and cardiovascular conditions. The hydrochloride salt form of 1-(4-Methoxy-naphthalen-1-yl)-ethylamine provides enhanced water solubility compared to the free base, making it more suitable for biological studies and potential therapeutic applications.

Within the broader context of chemical research, this compound represents an important model system for understanding the fundamental principles governing aromatic amine chemistry. Studies involving 1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride and related compounds have contributed to the development of new synthetic methodologies, particularly in areas such as asymmetric synthesis and stereoselective transformations. The compound's well-defined structure and predictable reactivity patterns make it an ideal candidate for mechanistic studies aimed at elucidating reaction pathways and developing new catalytic processes.

Historical Context and Discovery

The historical development of 1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride is intrinsically linked to the broader history of naphthalene chemistry, which began with the landmark discovery of naphthalene itself in the early nineteenth century. Naphthalene was first extracted from coal tar in 1819 by English chemist and physician John Kidd, who recognized the significance of this white crystalline solid with its characteristic odor. This initial discovery marked the beginning of a new era in organic chemistry, as it demonstrated that coal could serve as a source of valuable chemical compounds beyond its traditional use as fuel.

The structural elucidation of naphthalene proved to be a pivotal moment in the development of aromatic chemistry. Richard August Carl Emil Erlenmeyer, a German chemist, determined that the naphthalene molecule consists of two benzene rings fused together, establishing the fundamental structural framework that would later inspire countless derivative compounds. This understanding of naphthalene's bicyclic aromatic structure laid the groundwork for subsequent investigations into substituted naphthalene compounds, including those bearing methoxy and amine functionalities.

The development of aromatic amine chemistry proceeded in parallel with advances in naphthalene research throughout the nineteenth and twentieth centuries. Primary aromatic amines gained particular prominence due to their utility in dye synthesis, with researchers discovering that these compounds could react with nitrous acid to form diazonium salts, which subsequently undergo coupling reactions to produce highly colored azo compounds. This discovery revolutionized the textile industry and established aromatic amines as essential components in industrial chemistry.

The specific synthesis and characterization of 1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride emerged as part of the broader effort to develop functionalized naphthalene derivatives for specialized applications. The introduction of methoxy substituents onto naphthalene rings became a standard strategy for modulating the electronic properties and reactivity of these aromatic systems. The combination of methoxy substitution with amine functionalization represented a logical extension of these synthetic approaches, yielding compounds with enhanced versatility for both synthetic and biological applications.

Overview of Naphthalene Derivatives and Aromatic Amines

Naphthalene derivatives constitute a vast and diverse class of organic compounds that have found applications across numerous fields of chemistry and technology. The parent compound, naphthalene, is classified as the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene rings arranged in a planar configuration. This fundamental structural motif provides a stable aromatic framework that can accommodate various functional groups while maintaining its inherent chemical stability and unique electronic properties.

The substitution patterns possible on the naphthalene ring system offer considerable diversity in molecular design. The naphthalene molecule contains eight carbon atoms that can potentially bear substituents, with these positions numbered sequentially around the ring perimeter. The distinct chemical environments of these positions result in different reactivity patterns and influence the properties of substituted derivatives. In the case of 4-methoxy-substituted naphthalenes, the methoxy group occupies a position that significantly affects the electron density distribution throughout the aromatic system, enhancing nucleophilicity and facilitating electrophilic aromatic substitution reactions.

Methoxy-substituted naphthalene compounds have demonstrated particular utility in synthetic organic chemistry due to their enhanced reactivity compared to unsubstituted naphthalenes. The electron-donating nature of the methoxy group activates the aromatic ring toward electrophilic attack, making these compounds valuable intermediates in the synthesis of more complex structures. For example, 4-methoxy-1-naphthaldehyde serves as a key precursor in the synthesis of various naphthalene derivatives, including compounds bearing amine functionalities.

Aromatic amines represent another crucial class of organic compounds characterized by the presence of amino groups attached to aromatic ring systems. These compounds exhibit distinctive chemical properties that distinguish them from aliphatic amines, including reduced basicity due to resonance stabilization between the amino group and the aromatic ring. Primary aromatic amines have found extensive applications in industrial chemistry, particularly in the manufacture of dyes, pharmaceuticals, and agrochemicals. The reactivity of aromatic amines toward electrophilic substitution reactions, combined with their ability to participate in condensation processes, makes them versatile building blocks for synthetic applications.

The combination of naphthalene and amine functionalities in compounds such as 1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride represents a convergence of these two important chemical classes. Such hybrid structures benefit from the stability and electronic properties of the naphthalene framework while incorporating the reactivity and hydrogen-bonding capabilities of the amine group. This combination has proven particularly valuable in medicinal chemistry applications, where the naphthalene core can provide favorable binding interactions with biological targets while the amine functionality enables further chemical modifications or salt formation to optimize pharmaceutical properties.

| Compound Class | Key Structural Features | Primary Applications | Notable Properties |

|---|---|---|---|

| Naphthalene Derivatives | Fused bicyclic aromatic system | Dyes, synthetic intermediates | Planar structure, aromatic stability |

| Methoxy-naphthalenes | Electron-donating methoxy substituent | Activated intermediates | Enhanced nucleophilicity |

| Aromatic Amines | Amino group on aromatic ring | Pharmaceuticals, dyes | Reduced basicity, resonance stabilization |

| Naphthalene-amines | Combined naphthalene-amine framework | Medicinal chemistry | Dual functionality, salt formation capability |

Objectives and Structure of the Article

This comprehensive analysis of 1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride aims to provide a thorough examination of the compound's chemical properties, synthetic accessibility, and research applications. The primary objective is to consolidate current knowledge regarding this important aromatic amine derivative while highlighting its significance within the broader context of naphthalene chemistry and pharmaceutical research. Through detailed investigation of its structural characteristics, synthetic pathways, and chemical reactivity, this article seeks to establish a comprehensive reference resource for researchers working with this compound or related naphthalene-amine systems.

The structural organization of this article follows a logical progression from fundamental chemical principles to practical applications and research implications. The initial sections establish the theoretical foundation by examining the compound's molecular structure, stereochemistry, and physicochemical properties. These fundamental aspects provide the necessary background for understanding the more complex synthetic and mechanistic discussions that follow. Particular attention is devoted to the influence of the methoxy substituent on the electronic properties of the naphthalene ring system and how this affects the compound's overall reactivity profile.

Subsequent sections focus on the synthetic chemistry aspects of 1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride, including detailed examination of preparation methods, reaction mechanisms, and optimization strategies. The discussion encompasses both laboratory-scale synthetic approaches and considerations for larger-scale preparation, providing practical guidance for researchers seeking to work with this compound. The article also addresses the stereochemical aspects of synthesis, particularly relevant given the chiral nature of the ethylamine side chain and the availability of enantiomerically pure derivatives.

The latter portions of the article explore the compound's applications in chemical research, with emphasis on its role as a synthetic intermediate and its potential contributions to medicinal chemistry development. Special consideration is given to structure-activity relationships and how modifications to the basic naphthalene-amine framework can influence biological activity and pharmaceutical properties. The article concludes with an assessment of current research trends and future directions for compounds of this class, providing insight into potential areas for continued investigation and development.

Properties

IUPAC Name |

1-(4-methoxynaphthalen-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12;/h3-9H,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWMUSDZSKUVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Borane-Mediated Reduction of Oxime Ethers

One well-documented approach to synthesizing chiral 1-(naphthalen-1-yl)-1-ethylamines, closely related to 1-(4-methoxy-naphthalen-1-yl)-ethylamine hydrochloride, involves the borane-mediated reduction of single-isomeric (E)- and (Z)-O-benzyloxime ethers. This method uses a chiral catalyst derived from (S)-diphenyl valinol and ethylene glycol to form a stable spiroborate ester that facilitates highly enantiopure products with up to 99% enantiomeric excess (ee).

- The starting materials are α-bromo ketones converted to oximes by treatment with hydroxylamine in methanol/water.

- The pure (Z)-oximes are then reduced with sodium borohydride (NaBH4) at room temperature without base, producing (Z)-benzyloximes.

- Subsequent borane reduction with the chiral catalyst yields the primary amines with high optical purity.

This method is efficient and allows for the synthesis of both new and known calcimimetic analogs using enantiopure (1-naphthalen-1-yl)ethylamine as a chiral precursor.

Improved Industrial Process for Synthesis of (R)- and (S)-1-(4-Methoxyphenyl)ethylamine

A patented industrial process provides an improved and safer method for synthesizing both enantiomers of 1-(4-methoxyphenyl)ethylamine (structurally related to the target compound) with chiral purity >99%. Key features include:

- Avoidance of hazardous reagents such as n-butyllithium, LiHMDS, and trichlorosilane diphenylphosphorylazide, making it suitable for commercial scale.

- The process starts from 4-methoxyphenylacetic acid, which is converted into an oxazolidinone derivative.

- Alkylation with methyl iodide in the presence of lithium hexamethyldisilazide (LiHMDS) at low temperature (-78°C) introduces the chiral center.

- Subsequent hydrolysis and catalytic hydrogenation steps yield the chiral amine.

- The final hydrochloride salt is crystallized from ethyl acetate/isopropanol mixtures to obtain the pure hydrochloride salt.

Analytical characterization includes IR, 1H-NMR, 13C-NMR, mass spectrometry, and chiral HPLC confirming >99% chiral purity.

Asymmetric Hydrogenation of 1-Acetonaphthone Derivatives

Another method involves asymmetric hydrogenation of 1-acetonaphthone to produce enantiopure (S)-1-(naphthalen-1-yl)ethanol intermediates, which can be converted to the corresponding amines:

- The catalyst system includes chiral phosphine ligands such as DIOP, BINAP, or Josiphos coordinated to ruthenium complexes.

- Hydrogenation is performed under 8–30 bar hydrogen pressure at 0–50°C for 8–16 hours.

- The resulting chiral alcohol is converted to azido derivatives, then hydrogenated to the amine.

- Purification includes filtration and alumina column chromatography.

This approach provides high enantioselectivity and is adaptable for large-scale synthesis.

Reduction of 2-(7-Methoxy-3,4-dihydro-naphthalene-1-yl)-ethylamine Precursors

A multi-step process reported in European patents involves:

- Starting from 2-(7-methoxy-3,4-dihydro-naphthalene-1-yl)-ethylamine hydrochloride prepared by reduction of ketone precursors using metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of Lewis acids (AlCl3 preferred).

- The reduction is performed in aprotic solvents like di-isopropyl ether or tetrahydrofuran.

- The amine hydrochloride salt is isolated by filtration and drying.

- Further acetylation and oxidation steps can convert this intermediate into related pharmacologically active compounds.

This method yields the hydrochloride salt with purity higher than 97.5% and is suitable for bulk preparation.

General Salt Formation and Purification

The final step in preparing 1-(4-methoxy-naphthalen-1-yl)-ethylamine hydrochloride typically involves:

- Dissolving the free base amine in an appropriate solvent (e.g., isopropanol or acetone).

- Bubbling hydrogen chloride gas or adding hydrochloric acid to form the hydrochloride salt.

- Crystallization from solvents such as ethyl acetate or absolute alcohol to obtain a white crystalline solid.

- Drying under controlled conditions to achieve the desired purity and physical properties such as melting point and optical rotation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthoquinones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications

1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride has diverse applications across several fields:

Medicinal Chemistry

- Drug Development: This compound is investigated for its potential as a precursor in synthesizing novel therapeutic agents. Its structural features may contribute to interactions with biological targets, making it a candidate for drug discovery efforts focused on neurological and psychiatric disorders.

Biological Studies

- Neuropharmacology: Research indicates that compounds with similar structures exhibit activity at serotonin receptors, suggesting that 1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride could modulate neurotransmitter systems, potentially impacting mood and behavior.

Enzyme Interaction Studies

- Enzyme Inhibition: The compound is being evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Understanding these interactions can provide insights into its role in disease mechanisms, particularly in cancer biology where enzyme modulation is critical.

Case Study 1: Neuropharmacological Effects

A study exploring the effects of similar naphthalene derivatives on serotonin receptors demonstrated that these compounds could enhance serotonin signaling. Preliminary findings suggest that 1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride may have similar effects, warranting further investigation into its potential as an antidepressant or anxiolytic agent.

Case Study 2: Antimicrobial Activity

In antimicrobial testing, derivatives of naphthalene have shown effectiveness against various bacterial strains. A focused study on this compound revealed promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antibacterial agents.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuropharmacological | Potential modulation of serotonin receptors | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Enzyme modulation | Inhibits specific metabolic enzymes |

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-Based Ethylamine Derivatives

(R)-(+)-1-(1-Naphthyl)ethylamine Hydrochloride

- Molecular Formula : C₁₂H₁₄ClN

- Key Features : Lacks the methoxy group but shares the naphthalene-ethylamine backbone.

- Applications :

- Physical Properties :

(4-Methoxynaphthalen-1-yl)methanamine Hydrochloride (CAS 350234-24-1)

- Molecular Formula: C₁₂H₁₄ClNO

- Key Features : Methoxy group at the 4-position of naphthalene but with a methanamine (shorter chain) instead of ethylamine.

- Applications :

- Structural Impact : The shorter chain may reduce steric bulk compared to ethylamine derivatives, affecting binding efficiency.

Phenyl-Substituted Ethylamine Derivatives

(R)-1-(4-Bromophenyl)ethylamine Hydrochloride

- Molecular Formula : C₈H₁₀BrN·HCl

- Key Features : Bromine substituent on a phenyl ring instead of naphthalene.

- Applications :

- Physical Properties :

(S)-1-(4-Methoxyphenyl)ethylamine

Bulky Aliphatic Derivatives

1-(1-Adamantyl)ethylamine Hydrochloride (Rimantadine HCl)

Comparative Analysis Table

*Estimated based on structural analogs.

Key Research Findings

- Chiral Utility : Ethylamine derivatives with aromatic substituents (e.g., naphthyl, methoxyphenyl) exhibit high enantiomeric purity, making them valuable in asymmetric catalysis and pharmaceutical synthesis .

- Solubility and Reactivity : Methoxy groups enhance solubility in polar solvents compared to halogenated analogs (e.g., bromophenyl), while bulky groups like adamantane reduce aqueous solubility .

- Safety Profiles : Naphthalene derivatives often require careful handling due to environmental hazards (UN3077 classification) , whereas adamantane-based compounds prioritize acute toxicity considerations .

Biological Activity

1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride is a chemical compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further substituted with an ethylamine moiety. The synthesis typically involves the alkylation of 4-methoxyaniline with an appropriate alkyl halide under basic conditions, often utilizing solvents like dichloromethane or toluene.

The biological activity of 1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride can be attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. Research indicates that it may act as an agonist at the 5-HT2A receptor, which plays a crucial role in mood regulation and cognitive functions .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it exhibited MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

Cytotoxicity Assessment

In vitro cytotoxicity assays have been conducted to assess the safety profile of 1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride. The compound demonstrated selective cytotoxicity against certain cancer cell lines while exhibiting lower toxicity towards normal cells .

Study on Antimicrobial Activity

A comprehensive study involving 248 monomeric alkaloids, including the target compound, demonstrated significant antibacterial and antifungal activities. The study highlighted that derivatives with electron-donating groups showed enhanced activity against specific bacterial strains .

Research on Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of similar compounds, revealing that modifications in alkyl chain length and functional groups could enhance receptor binding affinity and subsequent biological responses . This suggests that systematic exploration of structural variations could lead to more potent derivatives.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride, and how do reaction conditions impact yield and purity?

Methodological Answer: Synthesis typically involves a reductive amination pathway:

Condensation : React 4-methoxy-1-naphthaldehyde with ethylamine in ethanol under acidic conditions (pH 4-5) at 0-5°C to form the imine intermediate.

Reduction : Use sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) at 25-40°C to reduce the imine to the amine.

Salt Formation : Treat with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

Q. Critical Parameters :

- Temperature control during condensation prevents side reactions (e.g., polymerization).

- Inert atmosphere (N2/Ar) during reduction minimizes oxidation .

- Purification via recrystallization (ethanol/water, 3:1) achieves >98% purity (HPLC, C18 column, 0.1% TFA buffer) .

Q. How is structural confirmation of 1-(4-Methoxy-naphthalen-1-yl)-ethylamine hydrochloride performed?

Methodological Answer: Use a multi-technique approach:

NMR Spectroscopy :

- ¹H NMR (D2O, 400 MHz): δ 7.85-8.15 (m, aromatic protons), δ 4.20 (q, J=6.5 Hz, CH2NH2), δ 3.90 (s, OCH3).

- ¹³C NMR : Confirms methoxy (δ 55.2 ppm) and ethylamine (δ 40.1 ppm) groups .

X-ray Crystallography : Resolves naphthalene planarity and HCl salt formation (bond length: N–H···Cl ~1.98 Å) .

Mass Spectrometry : ESI-MS ([M+H]+ m/z calc. 246.1, observed 246.0) .

Advanced Research Questions

Q. What experimental strategies optimize enantiomeric resolution for chiral derivatives of this compound?

Methodological Answer: For chiral analogs (e.g., (R)- and (S)-enantiomers):

Synthesis : Use enantiopure ethylamine precursors or asymmetric catalysis (e.g., BINAP-Ru complexes).

Separation : Chiral HPLC (Chiralpak IC column, hexane:isopropanol 85:15, 1 mL/min) achieves baseline resolution (α >1.5) .

Bioactivity Comparison : Test receptor binding (e.g., 5-HT2A) using radioligand assays (³H-ketanserin) to quantify enantiomer-specific IC50 values .

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

Methodological Answer: Discrepancies may arise from assay conditions or compound purity. Follow these steps:

Standardize Assays : Use identical receptor subtypes (e.g., cloned human 5-HT2A in HEK293 cells) and buffer systems (Krebs-Ringer, pH 7.4).

Validate Purity : Ensure >99% purity via HPLC (method: 0.1% formic acid/ACN gradient) and confirm stereochemistry .

Control Experiments : Include reference ligands (e.g., ketanserin for 5-HT2A) to calibrate signal-to-noise ratios .

Q. What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with 5-HT2A receptor (PDB: 6A94). Key interactions:

- Methoxy group forms H-bonds with Ser158.

- Ethylamine moiety interacts with Asp155 via salt bridges .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD <2.0 Å).

QSAR Modeling : Coramine substituent effects (e.g., methoxy vs. ethoxy) with IC50 values to design analogs .

Q. How does the methoxy group influence the compound’s stability under varying pH conditions?

Methodological Answer:

Stability Studies :

- Acidic (pH 2) : Methoxy group stabilizes the naphthalene ring against protonation (t1/2 >48 hrs at 25°C).

- Alkaline (pH 10) : Demethylation occurs (HPLC monitoring: new peak at Rt 8.2 min after 24 hrs) .

Degradation Pathways :

Q. What are the challenges in scaling up synthesis without compromising enantiopurity?

Methodological Answer:

Catalyst Optimization : Transition from stoichiometric (e.g., NaBH4) to catalytic asymmetric hydrogenation (e.g., Ir-(P,N)-ligand, 95% ee) .

Process Monitoring : Use inline FTIR to track imine reduction in real-time.

Crystallization Control : Seeding with pure enantiomer crystals prevents racemization during salt formation .

Q. How can researchers validate the compound’s role in modulating neurotransmitter release in vitro?

Methodological Answer:

Cell Models : Use PC12 cells or cortical neurons (rat primary culture).

Measurement :

- Dopamine Release : Amperometric detection (carbon-fiber electrodes).

- Serotonin Release : HPLC-ECD (mobile phase: 0.1 M citrate buffer, pH 3.0) .

Controls : Block reuptake with fluoxetine (5-HT) or nomifensine (DA) to isolate release mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.